An In-depth Technical Guide to 2-(2-(Piperidin-1-yl)ethoxy)aniline Hydrochloride: Structure, Properties, and Analytical Methodologies
An In-depth Technical Guide to 2-(2-(Piperidin-1-yl)ethoxy)aniline Hydrochloride: Structure, Properties, and Analytical Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride. As a compound of interest in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective application and development. This document synthesizes available data to offer insights into its molecular architecture, key physical and chemical properties, a plausible synthetic route, and robust analytical methods for its characterization and quality control.
Introduction
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride is a heterocyclic amine derivative that incorporates an aniline moiety, a piperidine ring, and an ether linkage. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many pharmaceutical and research applications. The unique combination of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both a basic piperidine nitrogen and an aromatic amine allows for a range of chemical modifications, making it a valuable intermediate in drug discovery and development.
Chemical Structure and Identification
The molecular structure of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride is characterized by a 2-aminophenoxy group attached to an ethyl chain, which in turn is linked to a piperidine ring at the nitrogen atom. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the more basic piperidine nitrogen.
Molecular Formula: C₁₃H₂₁ClN₂O[1]
Molecular Weight: 256.77 g/mol [1]
CAS Number: 860765-11-3[1]
IUPAC Name: 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride
Canonical SMILES: C1CCN(CC1)CCOC2=CC=CC=C2N.Cl[2]
InChIKey: IRPUITZZSVPMCW-UHFFFAOYSA-N[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is critical for its handling, formulation, and application. While experimental data for 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride is not extensively published, the following table summarizes key properties based on available information and predictions for structurally related compounds.
| Property | Value | Source/Justification |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Melting Point | Not available | A related isomer, 4-[2-(piperidin-1-yl)ethoxy]aniline, has a melting point of 65-67 °C. The hydrochloride salt is expected to have a significantly higher melting point. |
| Boiling Point | Not available | Decomposition is likely at high temperatures. |
| Solubility | Soluble in water | The hydrochloride salt form increases aqueous solubility. Expected to be soluble in polar protic solvents like methanol and ethanol, and sparingly soluble in nonpolar organic solvents.[3] |
| pKa | Not available | The piperidine nitrogen is expected to be the more basic center with a pKa around 11.22 (value for piperidine). The aniline nitrogen will be significantly less basic (pKa of aniline is ~4.6).[4] |
| LogP | 3.45460 (predicted) | Indicates moderate lipophilicity of the free base.[2] |
| Storage | Sealed in dry, room temperature | Recommended by commercial suppliers.[1] |
Synthesis and Manufacturing
A likely two-step synthesis would involve:
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Williamson Ether Synthesis: Reaction of 2-nitrophenol with 1-(2-chloroethyl)piperidine. The phenoxide, generated by a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), would act as a nucleophile, displacing the chloride from 1-(2-chloroethyl)piperidine.
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Reduction of the Nitro Group: The resulting 1-(2-(2-nitrophenoxy)ethyl)piperidine can then be reduced to the corresponding aniline. Common reducing agents for this transformation include catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
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Salt Formation: The final hydrochloride salt is obtained by treating the free base, 2-(2-(Piperidin-1-yl)ethoxy)aniline, with hydrochloric acid in a suitable solvent like isopropanol or diethyl ether.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthetic workflow for 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride. The following sections outline key analytical techniques and expected spectral characteristics.
Spectroscopic Analysis
5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While an experimental spectrum for the hydrochloride salt is not available, the expected chemical shifts in ¹H and ¹³C NMR can be predicted based on the structure and data from analogous compounds.
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¹H NMR:
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Aromatic Protons: Four protons in the aromatic region (typically δ 6.5-7.5 ppm), exhibiting splitting patterns characteristic of a 1,2-disubstituted benzene ring.
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Ethoxy Protons: Two sets of triplets corresponding to the -O-CH₂-CH₂-N- protons (typically δ 3.0-4.5 ppm).
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Piperidine Protons: Multiple signals in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the piperidine ring protons. The protons alpha to the nitrogen will be the most downfield.
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Amine and Hydrochloride Protons: A broad singlet for the aniline -NH₂ protons and a broad signal for the -N⁺H- proton of the hydrochloride, which may be exchangeable with D₂O.
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-
¹³C NMR:
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Aromatic Carbons: Six signals in the aromatic region (typically δ 110-150 ppm). The carbon bearing the oxygen will be the most downfield.
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Ethoxy Carbons: Two signals for the -O-CH₂-CH₂-N- carbons (typically δ 50-70 ppm).
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Piperidine Carbons: Three signals for the piperidine ring carbons (typically δ 20-60 ppm), with the carbons alpha to the nitrogen being the most downfield.
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5.1.2. Infrared (IR) Spectroscopy
FTIR spectroscopy can identify the key functional groups present in the molecule.
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N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine (-NH₂) and the secondary amine hydrochloride (-N⁺H-).
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C-H Stretching: Signals in the 2800-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.
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C=C Stretching: Peaks around 1450-1600 cm⁻¹ characteristic of the aromatic ring.
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C-O Stretching: A strong absorption band in the 1200-1250 cm⁻¹ region for the aryl ether.
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C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.
5.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the free base, the expected molecular ion peak [M]⁺ would be at m/z 220.31. The hydrochloride salt would likely not show the parent peak with the chloride, but rather the protonated free base [M+H]⁺ at m/z 221.32 under electrospray ionization (ESI) conditions. Key fragmentation patterns would likely involve cleavage of the ethoxy chain and fragmentation of the piperidine ring.
Chromatographic Analysis
5.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method would be suitable for the purity determination and quantification of 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride.
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
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Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the amines) and an organic modifier like acetonitrile or methanol.
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Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 240 nm or 280 nm.
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Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
5.2.2. Gas Chromatography (GC)
GC analysis of the free base is also a viable option, potentially requiring derivatization of the primary amine to improve peak shape and thermal stability.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
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Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for this nitrogen-containing compound.
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Sample Preparation: The hydrochloride salt would need to be neutralized to the free base and extracted into an organic solvent prior to injection.
The following diagram outlines a general workflow for the analytical characterization of this compound.
Caption: General analytical workflow for the characterization of the target compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride. Based on the safety data for structurally related compounds like aniline hydrochloride, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled. It may cause serious eye damage and skin irritation, and potentially an allergic skin reaction. It is also suspected of causing genetic defects and may cause cancer. Therefore, it is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the supplier's Safety Data Sheet (SDS).
Conclusion
2-(2-(Piperidin-1-yl)ethoxy)aniline hydrochloride is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical structure and key physicochemical properties, drawing upon available data and established scientific principles. The outlined synthetic and analytical methodologies offer a solid foundation for researchers working with this compound. As with any chemical entity in development, further experimental validation of the predicted properties and analytical methods is highly recommended to ensure the quality, safety, and efficacy of its applications.
References
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Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved March 20, 2026, from [Link]
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EPA. (n.d.). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Retrieved March 20, 2026, from [Link]
- Google Patents. (n.d.). CN111138409B - Preparation method of raloxifene hydrochloride and intermediate thereof.
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved March 20, 2026, from [Link]
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PubChem. (n.d.). 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. Retrieved March 20, 2026, from [Link]
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ResearchGate. (2020). a: FTIR Spectra of Aniline. Retrieved March 20, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved March 20, 2026, from [Link]
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SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved March 20, 2026, from [Link]
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University of Canterbury. (2022). pKa Data Compiled by R. Williams. Retrieved March 20, 2026, from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved March 20, 2026, from [Link]
